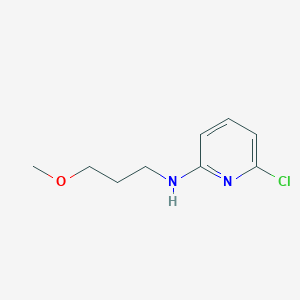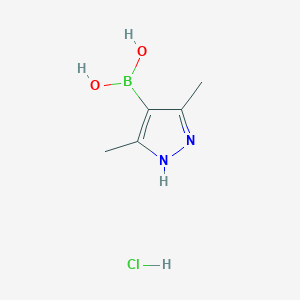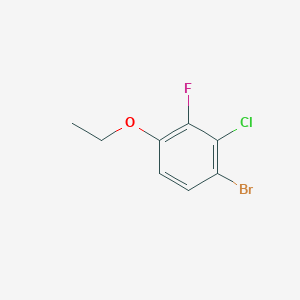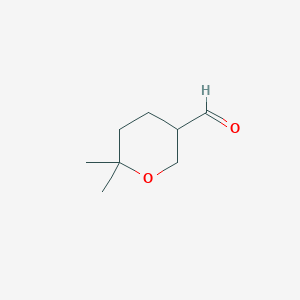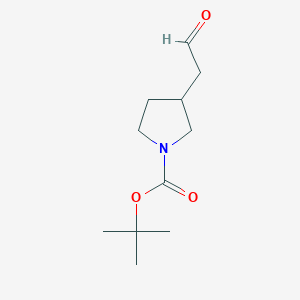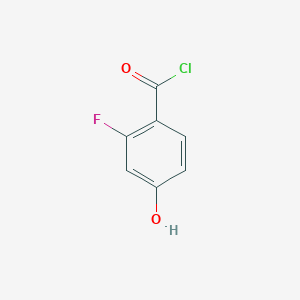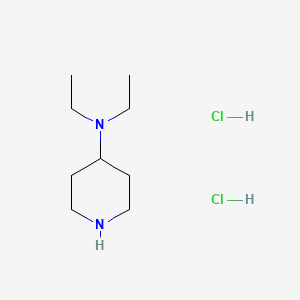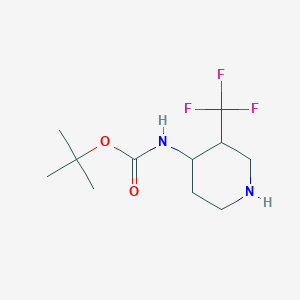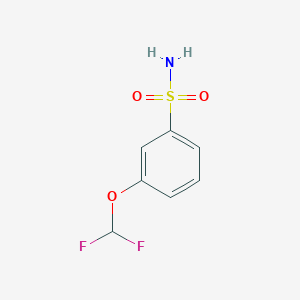
3-(Difluoromethoxy)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1228461-82-2 . It has a molecular weight of 223.2 and its IUPAC name is 3-(difluoromethoxy)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F2NO3S/c8-7(9)13-5-2-1-3-6(4-5)14(10,11)12/h1-4,7H,(H2,10,11,12) . This indicates the molecular structure of the compound.Scientific Research Applications
3-(Difluoromethoxy)benzene-1-sulfonamide has been studied extensively in the scientific community due to its potential applications in a variety of fields. It has been found to be a powerful inhibitor of several enzymes, including ornithine decarboxylase, which is involved in the regulation of cell proliferation and apoptosis. Additionally, it has been found to inhibit the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis. In addition, this compound has been studied as a potential treatment for certain types of cancers, as it has been found to inhibit the growth of cancer cells.
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethoxy)benzene-1-sulfonamide is believed to be dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .
Mode of Action
This compound: interacts with its target, DHFR, by inhibiting its activity . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis . As a result, cell growth is hindered, leading to potential antimicrobial and antitumor effects .
Biochemical Pathways
The action of This compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it disrupts the production of tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines, which are essential components of DNA . This disruption can lead to cell cycle arrest and potentially cell death .
Result of Action
The molecular and cellular effects of This compound ’s action include the potential disruption of DNA synthesis due to the inhibition of DHFR . This disruption can lead to cell cycle arrest, potentially causing cell death and exhibiting antimicrobial and antitumor effects .
Advantages and Limitations for Lab Experiments
3-(Difluoromethoxy)benzene-1-sulfonamide has several advantages when used in lab experiments. It has been found to be a powerful inhibitor of several enzymes, which makes it a useful tool in the study of biochemical and physiological processes. Additionally, it has been found to have antioxidant properties, which can help protect cells from oxidative damage. However, there are some limitations to using this compound in lab experiments. For example, it has a relatively short half-life, which means that it must be used quickly or it will lose its efficacy. Additionally, it can be toxic to certain types of cells, so it must be used with caution.
Future Directions
The potential future directions for 3-(Difluoromethoxy)benzene-1-sulfonamide are numerous. It has been found to be a powerful inhibitor of several enzymes, and its ability to affect both biochemical and physiological processes makes it a promising candidate for further research. Some potential future directions include further research into its potential as a cancer treatment, its ability to inhibit certain enzymes, and its antioxidant properties. Additionally, further research into its potential to affect other biochemical and physiological processes could lead to new applications in the medical and scientific fields.
Synthesis Methods
3-(Difluoromethoxy)benzene-1-sulfonamide can be synthesized through several methods, including the reaction of 3-methoxybenzene-1-sulfonamide with difluoromethylmagnesium chloride, the reaction of 3-methoxybenzene-1-sulfonamide with difluoromethylmagnesium bromide, and the reaction of 3-methoxybenzene-1-sulfonamide with difluoromethylmagnesium iodide. The most efficient method, however, is the reaction of 3-methoxybenzene-1-sulfonamide with difluoromethylmagnesium chloride, as it yields the highest amount of this compound.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Biochemical Analysis
Biochemical Properties
3-(Difluoromethoxy)benzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain sulfonamide-sensitive enzymes, which are crucial in metabolic pathways . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Additionally, this compound affects cellular metabolism by inhibiting enzymes involved in key metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of sulfonamide-sensitive enzymes by binding to their active sites. This binding prevents the enzymes from interacting with their natural substrates, thereby disrupting normal biochemical processes. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions . It may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function . At higher doses, it can cause significant changes, including enzyme inhibition, alterations in gene expression, and toxic effects. Studies have identified threshold doses at which the compound begins to exhibit adverse effects, such as toxicity and organ damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For example, it can inhibit enzymes involved in the synthesis of folic acid, a vital cofactor in many biochemical reactions. This inhibition can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
properties
IUPAC Name |
3-(difluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO3S/c8-7(9)13-5-2-1-3-6(4-5)14(10,11)12/h1-4,7H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGOQSGJSXZAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

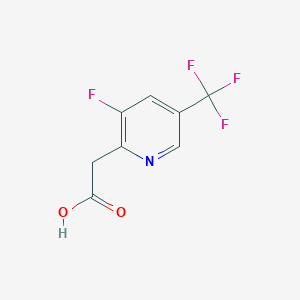
![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)


